molecular formula C11H6Cl2O2 B188035 5-(3,4-Dichlorophenyl)-2-furaldehyde CAS No. 52130-34-4

5-(3,4-Dichlorophenyl)-2-furaldehyde

Cat. No. B188035
CAS RN: 52130-34-4
M. Wt: 241.07 g/mol
InChI Key: PSQLTDROSWBPGT-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-2-furaldehyde, also known as 5-(3,4-Dichlorophenyl)furfural, is a chemical compound with the empirical formula C11H6Cl2O2 . It has a molecular weight of 241.07 .


Molecular Structure Analysis

The molecular structure of 5-(3,4-Dichlorophenyl)-2-furaldehyde can be represented by the SMILES string [H]C(=O)c1ccc(o1)-c2ccc(Cl)c(Cl)c2 . This indicates that the compound contains a furfural group attached to a 3,4-dichlorophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(3,4-Dichlorophenyl)-2-furaldehyde are not available, it’s worth noting that similar compounds can participate in Suzuki–Miyaura cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

5-(3,4-Dichlorophenyl)-2-furaldehyde is a solid compound with a melting point of 140-143 °C . It has a molecular weight of 241.07 and its empirical formula is C11H6Cl2O2 .

Scientific Research Applications

Suzuki–Miyaura Coupling

Field

Organic Chemistry

Application

The compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Method of Application

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. However, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Results

The success of this application originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis and Spectroscopic Characterization

Field

Physical Chemistry and Catalysis

Application

The compound is used in the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .

Method of Application

The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .

Results

Spectral data are given in detail .

Urease Inhibitors

Field

Medicinal Chemistry

Application

The compound is used in the synthesis of chalcones, which are important medicinal compounds to combat several pathological conditions associated with ureolytic enzymes (urease) .

Method of Application

The specific method of application is not detailed in the source, but it typically involves organic synthesis techniques .

Results

The results or outcomes of this application are not specified in the source .

Preparation of Dantrolene

Field

Pharmaceutical Chemistry

Application

The compound “5-(3,4-Dichlorophenyl)furan-2-carboxylic acid”, which can be derived from “5-(3,4-dichlorophenyl)furan-2-carbaldehyde”, is a reactant in the preparation of dantrolene .

Results

Dantrolene is a muscle relaxant used to treat muscle spasticity such as from spinal cord injury, stroke, cerebral palsy, or multiple sclerosis .

Research Chemical

Field

Chemical Research

Application

The compound “5-(3,4-dichlorophenyl)furan-2-carbaldehyde” is used as a research chemical .

Method of Application

The specific method of application is not detailed in the source .

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

5-(3,4-dichlorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQLTDROSWBPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347079
Record name 5-(3,4-Dichlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-2-furaldehyde

CAS RN

52130-34-4
Record name 5-(3,4-Dichlorophenyl)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-Dichlorophenyl)furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DP Bhoot, RC Khunt, VK Shankhavara, HH Parekh - 2006 - sid.ir
A series of new 2-arylimino-3-aryl-5-[5′-(3, 4-dichlorophenyl)-2′-furylidene]-4-thiazolidinones (3a-l) have been synthesised by the condensation of 5-(3, 4-dichlorophenyl)-2-…
Number of citations: 36 www.sid.ir
A Krutošíková, J Kováč, M Dandárová… - Collection of …, 1981 - cccc.uochb.cas.cz
Preparation of ethyl 2-methylfuro[3,2-b]pyrrole-5-carboxylate and 2-bromofuro[3,2-b]pyrrole-5-carboxylate, as well as alkylation and hydrolysis of ethyl 2-methylfuro[3,2-b]pyrrole-5-…
Number of citations: 10 cccc.uochb.cas.cz
GP Volynets, VG Bdzhola, AG Golub… - European Journal of …, 2013 - Elsevier
Increased activity of apoptosis signal-regulating kinase 1 (ASK1) is associated with a number of human disorders and the inhibitors of ASK1 may become important compounds for …
Number of citations: 27 www.sciencedirect.com

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